molecular formula C17H22N6O2S B5678474 (1S*,5R*)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

(1S*,5R*)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

Cat. No. B5678474
M. Wt: 374.5 g/mol
InChI Key: SWYJSZZYJPJFHP-GXTWGEPZSA-N
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Description

  • This compound is part of a class of substances that are explored for their potential in treating cognitive deficits associated with conditions like schizophrenia and Alzheimer's disease. The emphasis is on its role as an alpha 7 nicotinic acetylcholine receptor agonist (O’Donnell et al., 2010).

Synthesis Analysis

  • The synthesis process involves complex chemical reactions, often leading to compounds with significant pharmaceutical properties. These processes are tailored to yield potent and selective compounds with desirable pharmacokinetic profiles (O’Donnell et al., 2010).

Molecular Structure Analysis

  • The molecular structure of similar compounds has been analyzed using techniques like X-ray diffraction, which reveals details about the bicyclic skeleton and the spatial arrangement of atoms (Weber et al., 2001).

Chemical Reactions and Properties

  • Compounds in this category undergo a variety of chemical reactions, leading to different derivatives with unique properties. These reactions include aminomethylation, which is used to synthesize 3,7-diazabicyclo[3.3.1]nonane derivatives (Dotsenko et al., 2007).

Physical Properties Analysis

  • The physical properties, such as solubility, melting point, and stability, are influenced by the molecular structure and the functional groups present. The conformation of these compounds in different environments is a key area of study (Fernández et al., 1995).

Chemical Properties Analysis

  • The chemical properties, including reactivity, are determined by the functional groups and the overall molecular architecture. This includes studying the interactions between different atoms within the molecule and how these interactions influence the compound's behavior in chemical reactions (Fedotov & Hotsulia, 2023).

properties

IUPAC Name

(1S,5R)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N6O2S/c1-11-19-15(21-20-11)4-5-16(24)22-6-12-2-3-14(8-22)23(17(12)25)7-13-9-26-10-18-13/h9-10,12,14H,2-8H2,1H3,(H,19,20,21)/t12-,14+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWYJSZZYJPJFHP-GXTWGEPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NN1)CCC(=O)N2CC3CCC(C2)N(C3=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NC(=NN1)CCC(=O)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4=CSC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,5R)-3-[3-(5-methyl-1H-1,2,4-triazol-3-yl)propanoyl]-6-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

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